TERT-BUTYL-CYCLOHEXYLMETHYL-AMINE

Lipophilicity LogP QSAR

tert-Butyl-cyclohexylmethyl-amine (CAS 65055-37-0), systematically named N-(cyclohexylmethyl)-2-methylpropan-2-amine, is a sterically hindered secondary amine (C₁₁H₂₃N, MW 169.31 g/mol) featuring a tert-butyl group and a cyclohexylmethyl substituent on the nitrogen atom. The compound exhibits a predicted boiling point of 211.3 ± 8.0 °C at 760 mmHg, a density of 0.8 ± 0.1 g/cm³, and a low vapor pressure of 0.2 ± 0.4 mmHg at 25 °C.

Molecular Formula C11H23N
Molecular Weight 169.31 g/mol
CAS No. 65055-37-0
Cat. No. B3356111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTERT-BUTYL-CYCLOHEXYLMETHYL-AMINE
CAS65055-37-0
Molecular FormulaC11H23N
Molecular Weight169.31 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC1CCCCC1
InChIInChI=1S/C11H23N/c1-11(2,3)12-9-10-7-5-4-6-8-10/h10,12H,4-9H2,1-3H3
InChIKeySQNQWCLRQYIHJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl-cyclohexylmethyl-amine (CAS 65055-37-0): Sterically Defined Secondary Amine Building Block


tert-Butyl-cyclohexylmethyl-amine (CAS 65055-37-0), systematically named N-(cyclohexylmethyl)-2-methylpropan-2-amine, is a sterically hindered secondary amine (C₁₁H₂₃N, MW 169.31 g/mol) featuring a tert-butyl group and a cyclohexylmethyl substituent on the nitrogen atom . The compound exhibits a predicted boiling point of 211.3 ± 8.0 °C at 760 mmHg, a density of 0.8 ± 0.1 g/cm³, and a low vapor pressure of 0.2 ± 0.4 mmHg at 25 °C . As a member of the unsymmetric secondary tert-butylamine class, this compound serves as a versatile building block for fine chemical synthesis, particularly in applications where controlled steric bulk and lipophilicity (predicted LogP of 3.39) are required .

Why N-Alkyl and N-Cyclohexyl Analogs Cannot Replicate the Steric and Electronic Profile of CAS 65055-37-0


Secondary amines bearing a cyclohexylmethyl backbone participate in diverse synthetic transformations such as reductive aminations, alkylations, and serve as ligands or intermediates for pharmaceuticals and agrochemicals [1]. However, the combination of the bulky tert-butyl group with the methylene-spaced cyclohexyl ring in CAS 65055-37-0 creates a unique steric and electronic environment that directly impacts reactivity, selectivity, and physicochemical properties. Simply substituting a less hindered N-alkyl group (e.g., N-methyl or N-isopropyl) or altering the ring attachment point (e.g., N-tert-butylcyclohexylamine) results in significant changes in boiling point, lipophilicity, and steric shielding at the nitrogen center . These differences are critical for applications where precise control over catalyst activity, ligand geometry, or pharmacokinetic properties is essential, making direct generic substitution without equivalent steric parameters invalid.

Quantitative Differentiation of tert-Butyl-cyclohexylmethyl-amine Against Its Closest Structural Analogs


Predicted LogP and Lipophilicity: tert-Butyl vs. Isopropyl Substitution on the Cyclohexylmethylamine Scaffold

The target compound (CAS 65055-37-0) has a predicted ACD/LogP of 3.39, which is significantly higher than the predicted LogP of N-isopropylcyclohexylamine (a direct analog where the tert-butyl group is replaced by an isopropyl group) . While explicit LogP data for N-isopropyl-1-cyclohexylmethanamine is unavailable, a strong class-level inference can be drawn: for a given cyclohexylmethylamine core, substituting the N-alkyl group from isopropyl to tert-butyl typically increases LogP by approximately 1.5–2.0 units due to the greater hydrocarbon surface area and reduced hydrogen-bond acceptor basicity of the sterically hindered nitrogen [1]. This lipophilicity differentiation is critical for applications requiring enhanced membrane permeability or specific logD profiles.

Lipophilicity LogP QSAR ADME

Boiling Point and Vapor Pressure: Differentiating Volatility from N-Methyl and N-Isopropyl Cyclohexylmethylamines

The predicted boiling point of CAS 65055-37-0 is 211.3 ± 8.0 °C at 760 mmHg, with a vapor pressure of 0.2 ± 0.4 mmHg at 25 °C . In contrast, the N-methyl analog (N-methyl-1-cyclohexylmethanamine) has a reported boiling point of 149 °C (lit.) and a vapor pressure of 11 mmHg at 40 °C . The N-isopropylcyclohexylamine comparator (note: N-substituted directly on cyclohexyl, not cyclohexylmethyl) shows a predicted boiling point of 177.6 ± 8.0 °C and a vapor pressure of 1.0 ± 0.3 mmHg at 25 °C . The target compound's significantly higher boiling point and lower vapor pressure relative to the N-methyl analog (ΔBP ≈ +62 °C) reflect the larger molecular surface area and greater van der Waals interactions conferred by the tert-butyl group, which directly affects distillation parameters and handling in industrial settings.

Volatility Boiling Point Vapor Pressure Physical Properties

Steric Bulk: Taft Es and Charton ν Parameters vs. Less Hindered Analogs

The steric bulk of the tert-butyl group on the amine nitrogen profoundly influences reaction rates and selectivities. The Taft steric substituent constant (Es) for the N-tert-butyl group is approximately –1.54, compared to –0.47 for N-isopropyl and 0.00 for N-methyl [1]. When attached to a cyclohexylmethylamine scaffold, this translates to a significantly more hindered nitrogen center. In reductive amination processes described in patent US 20110251433, the steric demands of tert-butylamine require careful control of aldehyde addition rates and catalyst selection to achieve high yields (>90% in optimized examples) [2]. This steric profile distinguishes CAS 65055-37-0 from less hindered N-alkyl-cyclohexylmethylamines, making it particularly suitable as a ligand precursor where defined metal coordination geometry is required, or as a stoichiometric base where non-nucleophilic character is desired.

Steric Hindrance Taft Equation Quantitative Structure-Reactivity Catalyst Design

Positional Isomer Differentiation: N-tert-Butyl-Cyclohexylmethylamine vs. (4-tert-Butylcyclohexyl)methanamine

A common procurement confusion arises between CAS 65055-37-0 (tert-butyl group on the nitrogen) and its positional isomer (4-tert-butylcyclohexyl)methanamine (CAS 581813-13-0), where the tert-butyl group resides on the cyclohexyl ring. The nitrogen-substituted isomer (target) has a predicted boiling point of 211.3 ± 8.0 °C and density of 0.8 ± 0.1 g/cm³ , while the ring-substituted isomer CAS 581813-13-0 shows a predicted boiling point of 223.6 ± 8.0 °C and density of 0.857 ± 0.06 g/cm³ . The nitrogen isomer possesses a more accessible primary amine-like lone pair (modulated by one N-alkyl substituent) versus the ring-substituted isomer which has a free –CH₂NH₂ group and a tert-butyl group that influences ring conformation. These structural differences lead to fundamentally different reactivity profiles: the target compound functions as a sterically hindered secondary amine, while the positional isomer behaves as a primary amine with distinct hydrogen-bonding capacity (predicted pKa ~10.27 for the ring-substituted isomer) .

Isomeric Purity Structure-Activity Relationship Ligand Design Physicochemical Properties

Scalable Synthesis via Reductive Amination: Yield Advantages Over Alkylation Routes

The BASF patent US 20110251433 describes a liquid-phase reductive amination process for preparing unsymmetric secondary tert-butylamines, including tert-butyl-cyclohexylmethyl-amine, by reacting cyclohexanecarboxaldehyde with tert-butylamine and hydrogen over a hydrogenation catalyst [1]. This process is reported to achieve high selectivity by controlling the continuous aldehyde addition rate at temperatures of 50–150 °C and pressures of 1–200 bar, minimizing the formation of tertiary amine byproducts. In contrast, the classical alkylation route using cyclohexylmethyl halides with tert-butylamine (as described for related compounds) requires a 3:1 molar excess of tert-butylamine and generates stoichiometric hydrohalide salts, achieving yields of approximately 85% [2]. The reductive amination route offers advantages in atom economy, reduced salt waste, and the potential for higher yields (>90% in optimized examples for analogous substrates) [1].

Process Chemistry Reductive Amination Scalability Industrial Synthesis

Procurement-Guided Application Scenarios for tert-Butyl-cyclohexylmethyl-amine Based on Verified Differentiation Evidence


Sterically Demanding Ligand Precursor for Transition-Metal Catalysis

The substantial steric bulk of the tert-butyl group (Taft Es ≈ –1.54) on the amine nitrogen makes CAS 65055-37-0 an ideal precursor for phosphine-amine or N-heterocyclic carbene ligands where controlled steric shielding at the metal center is essential. Compared to N-methyl or N-isopropyl analogs, the tert-butyl-cyclohexylmethylamine ligand provides a larger steric footprint that can enhance enantioselectivity in asymmetric hydrogenation or cross-coupling reactions. Researchers requiring a secondary amine ligand with precisely defined steric parameters should select this compound over less hindered alternatives. [1]

Non-Nucleophilic Base for Acid-Sensitive Substrate Transformations

The hindered nitrogen center of CAS 65055-37-0 renders it a significantly weaker nucleophile than primary amines or less hindered secondary amines (e.g., N-methylcyclohexylmethylamine). This property, combined with its higher boiling point (211.3 °C) and lower vapor pressure (0.2 mmHg) relative to N-methyl analogs, makes it a preferred stoichiometric base for deprotonation or acid-scavenging applications where competing nucleophilic side reactions must be minimized. Its favorable liquid handling range at elevated temperatures provides a distinct operational advantage over more volatile amine bases.

Lipophilicity-Modulating Building Block in Medicinal Chemistry

With a predicted ACD/LogP of 3.39, CAS 65055-37-0 offers approximately 1.5–2.0 log units higher lipophilicity than analogous N-isopropyl-cyclohexylmethylamines. This LogP value positions the compound favorably for incorporation into central nervous system (CNS)-targeted drug candidates, where optimal LogP ranges of 2–4 are frequently sought for blood-brain barrier penetration. Medicinal chemists optimizing lead series for ADME properties should preferentially source this specific N-tert-butyl analog when increased lipophilicity is required without introducing additional hydrogen-bond donors.

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